molecular formula C21H17F3N6O2 B12839034 N-(2-Cyanophenyl)-4-{3-[6-(trifluoromethyl)-3-pyridinyl]-1,2,4-oxadiazol-5-yl}-1-piperidinecarboxamide CAS No. 909677-17-4

N-(2-Cyanophenyl)-4-{3-[6-(trifluoromethyl)-3-pyridinyl]-1,2,4-oxadiazol-5-yl}-1-piperidinecarboxamide

Cat. No.: B12839034
CAS No.: 909677-17-4
M. Wt: 442.4 g/mol
InChI Key: CUVUBBODGNMEGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyanophenyl)-4-{3-[6-(trifluoromethyl)-3-pyridinyl]-1,2,4-oxadiazol-5-yl}-1-piperidinecarboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a cyanophenyl group, a trifluoromethyl-substituted pyridine, an oxadiazole ring, and a piperidinecarboxamide moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyanophenyl)-4-{3-[6-(trifluoromethyl)-3-pyridinyl]-1,2,4-oxadiazol-5-yl}-1-piperidinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a nitrile under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Coupling Reactions: The final coupling of the oxadiazole derivative with the piperidinecarboxamide can be achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyanophenyl)-4-{3-[6-(trifluoromethyl)-3-pyridinyl]-1,2,4-oxadiazol-5-yl}-1-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the cyanophenyl or pyridinyl rings using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

  • **Reduction

Biological Activity

N-(2-Cyanophenyl)-4-{3-[6-(trifluoromethyl)-3-pyridinyl]-1,2,4-oxadiazol-5-yl}-1-piperidinecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A piperidine ring
  • A cyanophenyl group
  • An oxadiazole moiety

Its molecular formula is C21H17F3N6O2C_{21}H_{17}F_3N_6O_2 with a molecular weight of approximately 430.39 g/mol .

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets. The oxadiazole derivatives have been shown to exhibit significant activity against carbonic anhydrases (CAs), which are enzymes involved in numerous physiological processes including respiration and acid-base balance. Notably, certain oxadiazole derivatives have demonstrated selective inhibition against cancer-related CAs (hCA IX and XII) at nanomolar concentrations .

Anticancer Activity

Preliminary studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In vitro evaluations have shown that derivatives of oxadiazole can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer) cells.
  • Specific analogs exhibited IC50 values in the micromolar range, indicating significant cytotoxic effects against these cancer cell lines .

Enzyme Inhibition

The compound has been assessed for its inhibitory effects on human carbonic anhydrases:

  • Selectivity : Certain derivatives showed high selectivity for hCA IX with K_i values as low as 89 pM, suggesting a strong potential for targeted cancer therapies .
  • Comparative Analysis : The biological activity was compared across several synthesized compounds, revealing that some analogs had up to 100 times lower activity than the most potent derivatives .

Study 1: In Vitro Evaluation Against Cancer Cell Lines

A study investigated the effects of this compound on various cancer cell lines. The findings included:

  • MCF-7 Cells : Exhibited an IC50 value of 0.65 µM.
  • PANC-1 Cells : Showed an IC50 value of 2.41 µM.
    These results indicate promising anticancer properties that warrant further investigation into their mechanisms and potential therapeutic applications .

Study 2: Carbonic Anhydrase Inhibition

Another research effort focused on evaluating the inhibition of carbonic anhydrases by oxadiazole-based compounds:

  • Inhibition Potency : Compounds were tested against hCA I, II, IX, and XII.
  • Results : Fourteen out of sixty compounds displayed selective inhibition at nanomolar concentrations, with significant implications for developing CA inhibitors as cancer therapeutics .

Summary Table of Biological Activities

Activity TypeTarget/Cell LineIC50 ValueK_i Value
Anticancer ActivityMCF-70.65 µM-
Anticancer ActivityPANC-12.41 µM-
Carbonic Anhydrase InhibitionhCA IX-89 pM
Carbonic Anhydrase InhibitionhCA II-0.75 nM

Properties

CAS No.

909677-17-4

Molecular Formula

C21H17F3N6O2

Molecular Weight

442.4 g/mol

IUPAC Name

N-(2-cyanophenyl)-4-[3-[6-(trifluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide

InChI

InChI=1S/C21H17F3N6O2/c22-21(23,24)17-6-5-15(12-26-17)18-28-19(32-29-18)13-7-9-30(10-8-13)20(31)27-16-4-2-1-3-14(16)11-25/h1-6,12-13H,7-10H2,(H,27,31)

InChI Key

CUVUBBODGNMEGQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CN=C(C=C3)C(F)(F)F)C(=O)NC4=CC=CC=C4C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.